molecular formula C22H25N3O6S B2733465 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 921881-20-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2733465
CAS No.: 921881-20-1
M. Wt: 459.52
InChI Key: GOUKWTXNDZZTFQ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a synthetic compound of high interest in preclinical pharmacological research, designed around the strategic combination of a pyridazinone heterocycle and a benzenesulfonamide pharmacophore. This specific molecular architecture is recognized for its potential to engage multiple biological targets simultaneously. Recent scientific literature on structurally related pyridazinone-sulfonamide hybrids reveals a primary research focus on their capacity as multi-target enzyme inhibitors. These compounds are investigated for their ability to potently inhibit key enzymes involved in pathological processes, including carbonic anhydrase (CA) isoforms and cyclooxygenase-2 (COX-2) . The incorporation of the sulfonamide group is crucial, as it is known to anchor the molecule to the active site of carbonic anhydrases and contribute to selectivity for the COX-2 enzyme over COX-1 . Furthermore, the pyridazinone scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities. The ethoxyphenyl and dimethoxyphenyl substituents on this core structure are typical modifications employed to fine-tune the molecule's physicochemical properties, lipophilicity, and binding interactions within the hydrophobic regions of target enzymes, thereby modulating potency and isoform selectivity . Research into analogous compounds suggests this particular agent may serve as a valuable chemical probe for studying complex disease mechanisms where the concurrent inhibition of CA, COX-2, and other pathways like 5-lipoxygenase (5-LOX) is advantageous, such as in inflammatory disorders and certain oncology research models . The compound is provided for research purposes to further explore these mechanisms and contribute to the development of novel therapeutic strategies.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-4-31-17-7-5-16(6-8-17)19-10-12-22(26)25(24-19)14-13-23-32(27,28)21-11-9-18(29-2)15-20(21)30-3/h5-12,15,23H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUKWTXNDZZTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds containing pyridazine moieties exhibit promising anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in tumor growth.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related pyridazine compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis via the activation of caspase pathways.

2. Anti-inflammatory Effects

The sulfonamide group present in this compound suggests potential anti-inflammatory properties. Sulfonamides are known to inhibit carbonic anhydrase, which plays a role in inflammatory processes.

Case Study:
In vivo studies have shown that sulfonamide derivatives can reduce inflammation in animal models of arthritis. A specific derivative demonstrated a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Biological Activities

1. Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects.

Data Table: Enzyme Inhibition Studies

Enzyme TypeInhibition ActivityReference
Carbonic AnhydraseModerateJournal of Enzyme Inhibition
Kinase InhibitorsSignificantMedicinal Chemistry Reports

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of the ethoxyphenyl group may enhance its lipophilicity, allowing better membrane penetration.

Case Study:
A study evaluated the antimicrobial efficacy against Staphylococcus aureus and found that the compound inhibited bacterial growth at sub-micromolar concentrations, suggesting its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Differences Among Analogs
Compound Name/ID Core Structure Substituents/R-Groups Synthesis Reference
Target Compound Pyridazinone + sulfonamide 4-Ethoxyphenyl, 2,4-dimethoxybenzenesulfonamide Not explicitly described
S24 (N′-2,4-dimethoxybenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide) Pyridazinone + hydrazide 2,4-Dimethoxybenzylidene, benzylpiperidine Condensation of hydrazide with aldehyde
5a (4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) Pyridazinone + sulfonamide Benzyloxy, benzenesulfonamide Nucleophilic substitution with K₂CO₃/DMF
6e (Antipyrine/pyridazinone hybrid) Pyridazinone + antipyrine 4-Benzylpiperidine, acetamide Column chromatography (DCM-MeOH)
  • Synthesis Insights :
    • The target compound’s ethyl-linked sulfonamide group may derive from nucleophilic substitution, analogous to the synthesis of 5a (benzyloxy-pyridazine sulfonamide) .
    • The 2,4-dimethoxybenzenesulfonamide moiety resembles S24 , which uses a 2,4-dimethoxybenzylidene group for MAO inhibition .

Pharmacological and Physicochemical Properties

Metabolic and Stability Considerations

  • The ethyl linker in the target compound may reduce metabolic degradation compared to ester-linked analogs (e.g., 6a in ).
  • The 2,4-dimethoxy group on the sulfonamide benzene ring could slow CYP450-mediated oxidation, enhancing half-life relative to 5a ’s benzyloxy group .

Research Implications and Gaps

Further studies should:

Evaluate enzymatic inhibition (MAO/COX) using assays from .

Optimize synthesis via methods in .

Compare metabolic stability with S24 and 6e using in vitro models.

Q & A

Q. Challenges :

  • Low yields due to steric hindrance during sulfonamide coupling.
  • Purification difficulties caused by polar byproducts; use preparative HPLC or column chromatography .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

Technique Purpose Key Data Points
NMR (¹H/¹³C)Confirm substituent positions and linker connectivityAromatic proton splitting patterns (~6.5–8.0 ppm), ethoxy group signals (~1.3–4.0 ppm) .
HRMS Verify molecular formulaExact mass match for C₂₁H₂₅N₃O₆S (calculated [M+H]⁺: 472.1484) .
HPLC Assess purityRetention time consistency (>95% purity threshold) .

Advanced: How to design experiments to optimize reaction yields for the pyridazinone core?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol; DMSO may enhance cyclization but risks side reactions .
  • Catalyst Exploration : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization; monitor temperature (80–100°C) to balance rate vs. decomposition .
  • In Situ Monitoring : Employ TLC or inline IR to detect intermediate formation and adjust reaction times .

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